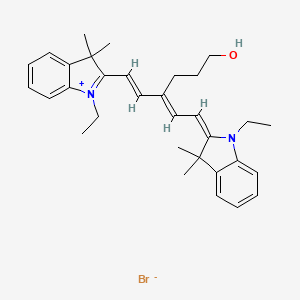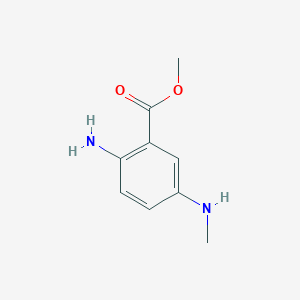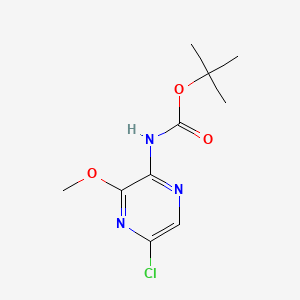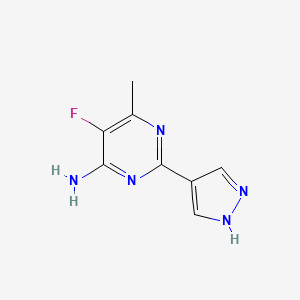![molecular formula C14H18BrNO5 B15304501 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features a brominated aromatic ring, a methoxy group, and a tert-butoxycarbonyl-protected amino acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves several steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amino Acid Protection: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-glycine.
Coupling Reaction: The brominated aromatic compound is then coupled with Boc-glycine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-bromo-2-hydroxyphenyl-2-{[(tert-butoxy)carbonyl]amino}acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom and methoxy group could play roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of its brominated aromatic ring, methoxy group, and Boc-protected amino acid. This combination of functional groups can impart unique reactivity and binding properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18BrNO5 |
|---|---|
Peso molecular |
360.20 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-6-5-8(15)7-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
BBAVZGNRSVGMIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Br)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)




![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)

